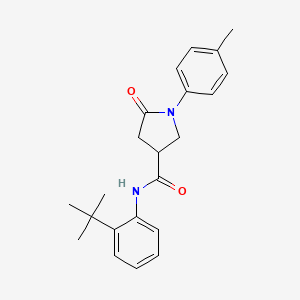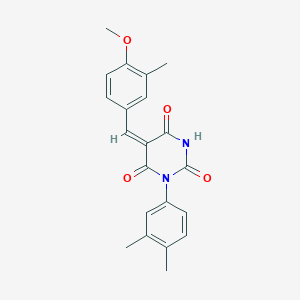
N-(2-tert-butylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BPP-5 and has been synthesized using different methods.
Mécanisme D'action
BPP-5 inhibits protein-protein interactions by binding to a specific site on the protein surface. This binding causes a change in the protein conformation, which prevents the interaction between two proteins. This mechanism of action makes BPP-5 a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
BPP-5 has been shown to have biochemical and physiological effects in various studies. In one study, BPP-5 was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BPP-5 has also been shown to inhibit the activity of enzymes involved in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BPP-5 has several advantages for lab experiments. It has high selectivity and potency, making it an ideal tool for studying protein-protein interactions. However, BPP-5 has limitations in terms of its solubility and stability, which can affect its activity in different experiments.
Orientations Futures
BPP-5 has potential applications in various fields of research, including drug development and disease treatment. Future research should focus on improving the solubility and stability of BPP-5, as well as exploring its potential therapeutic applications in different diseases. Additionally, the development of BPP-5 analogs with improved properties can also be a future direction for research.
Méthodes De Synthèse
BPP-5 can be synthesized using different methods. One of the most common methods involves the reaction of 2-tert-butylphenylamine with 4-methylbenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then reacted with pyrrolidine-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. The final product is purified using column chromatography.
Applications De Recherche Scientifique
BPP-5 has been found to have potential applications in various fields of scientific research. One of the significant applications of BPP-5 is in the study of protein-protein interactions. BPP-5 has been shown to inhibit the interaction between two proteins, which is essential for the development of various diseases, including cancer.
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15-9-11-17(12-10-15)24-14-16(13-20(24)25)21(26)23-19-8-6-5-7-18(19)22(2,3)4/h5-12,16H,13-14H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLFHJRGECBRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(3-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B4998864.png)

![5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4998874.png)

![1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B4998884.png)


![3,3-dimethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998900.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4998921.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4998933.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4998952.png)
![2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4998956.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-furamide](/img/structure/B4998960.png)
![2-amino-4-(4-methoxy-2,3-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4998965.png)